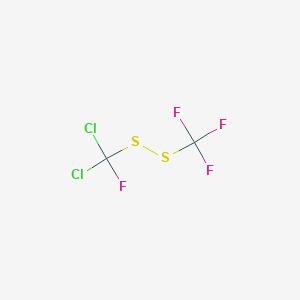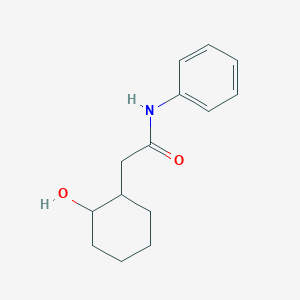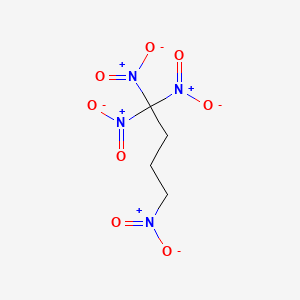
1,1,1,4-Tetranitrobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1,4-Tetranitrobutane is an organic compound with the molecular formula C4H6N4O8. It is a polynitroalkane, characterized by the presence of four nitro groups attached to a butane backbone.
准备方法
Synthetic Routes and Reaction Conditions
1,1,1,4-Tetranitrobutane can be synthesized through the nitration of butane derivatives. One common method involves the nitration of 1,1,1,4-tetrahydroxybutane using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors are often used to maintain consistent reaction conditions and improve safety .
化学反应分析
Types of Reactions
1,1,1,4-Tetranitrobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction of the nitro groups can lead to the formation of amines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state products such as carboxylic acids.
Reduction: Amines and other reduced nitrogen-containing compounds.
Substitution: Various substituted butane derivatives depending on the substituent used.
科学研究应用
1,1,1,4-Tetranitrobutane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other high-energy compounds.
Biology: Studied for its potential effects on biological systems, although its high reactivity limits its direct use.
Medicine: Research is ongoing to explore its potential as a radiolabeled compound for imaging purposes.
Industry: Utilized in the development of explosives and propellants due to its high energy content.
作用机制
The mechanism of action of 1,1,1,4-tetranitrobutane involves the release of a significant amount of energy upon decomposition. The nitro groups undergo rapid exothermic reactions, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases contributes to its explosive properties .
相似化合物的比较
Similar Compounds
1,1,1,3-Tetranitrobutane: Similar in structure but with different positioning of nitro groups.
1,1,3,3-Tetranitropropane: Another polynitroalkane with a shorter carbon chain.
Uniqueness
1,1,1,4-Tetranitrobutane is unique due to its specific arrangement of nitro groups, which imparts distinct chemical and physical properties. Its high energy content and stability make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
20919-96-4 |
|---|---|
分子式 |
C4H6N4O8 |
分子量 |
238.11 g/mol |
IUPAC 名称 |
1,1,1,4-tetranitrobutane |
InChI |
InChI=1S/C4H6N4O8/c9-5(10)3-1-2-4(6(11)12,7(13)14)8(15)16/h1-3H2 |
InChI 键 |
GKHIAGMOLQBUBL-UHFFFAOYSA-N |
规范 SMILES |
C(CC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


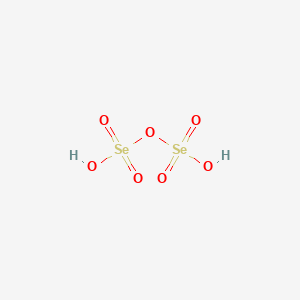
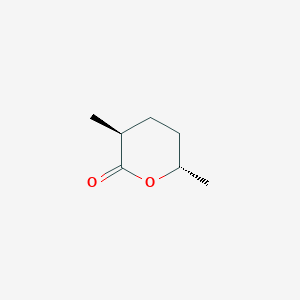
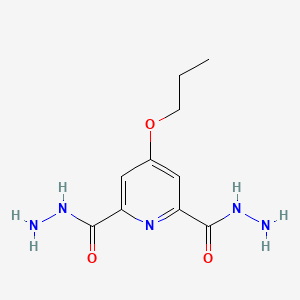
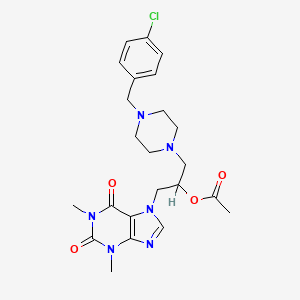
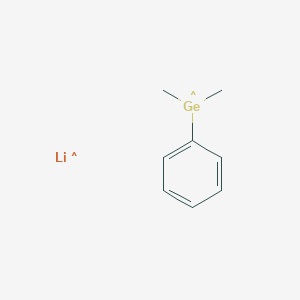
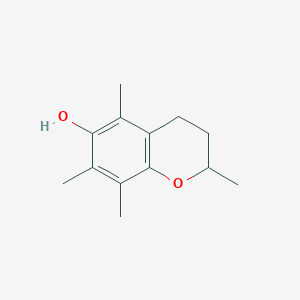
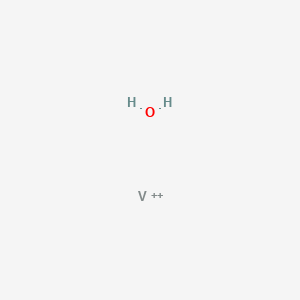
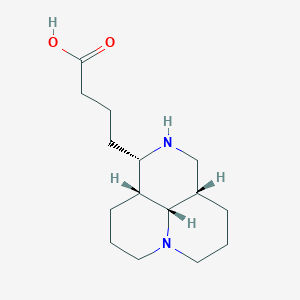

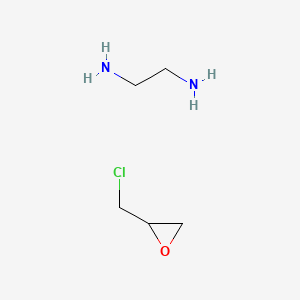
![Ethanone, 1-[2,4-bis(acetyloxy)phenyl]-2-phenyl-](/img/structure/B14706499.png)
